5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione
Overview
Description
“5,6-Dimethoxy-2’H,4’H-spiro[indole-3,5’-[1,3]oxazolidine]-2,2’,4’(1H)-trione” is a chemical compound with the molecular formula C12H10N2O6 . Its molecular weight is 278.22 .
Physical and Chemical Properties The predicted density of this compound is 1.58±0.1 g/cm3 . The predicted pKa value is 7.23±0.20 .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Spiro Oxazolidinediones : Spiro oxazolidinediones, including variants similar to 5,6-Dimethoxy-2'H,4'H-spiro[indole-3,5'-[1,3]oxazolidine]-2,2',4'(1H)-trione, have been synthesized and studied for their structural properties. Such compounds are of interest in heterocyclic chemistry due to their novel structural features (Wrobel & Dietrich, 1994).
NMR Study of Spiroindolinonaphthoxazine Derivatives : Research has been conducted on the synthesis and NMR spectral analysis of spiroindolinonaphthoxazine derivatives, which are structurally related to the compound . These studies help in understanding the molecular structure and behavior of such compounds (Kakishita et al., 1992).
Biological Activity and Applications
Cytostatic Activities of Spirocyclic-Oxindole Derivatives : Novel spirocyclic-oxindole compounds, similar to the compound of interest, have been synthesized and assessed for their cytostatic activities. This includes potential therapeutic applications in targeting cancer cells (Yong et al., 2007).
Potential p53 Activity Modulators : Certain spirooxindole derivatives, structurally related to this compound, have been identified as potential modulators of p53 activity. These compounds show promise in inhibiting the growth of tumor cells, suggesting potential applications in cancer treatment (Gomez-Monterrey et al., 2010).
Green Chemistry and Sustainable Synthesis
- Green Chemical Synthesis of Spiroheterocycles : Structurally diverse spiroheterocycles with fused heterosystems, including those related to the compound , have been synthesized using environmentally benign methods. This approach aligns with the principles of green chemistry, emphasizing the importance of sustainable practices in chemical synthesis (Arya & Kumar, 2011).
Novel Synthesis Methods and Chemical Properties
- New Synthesis Methods : Innovative methods have been developed for synthesizing a range of compounds, including those structurally similar to this compound. These methods contribute to the advancement of synthetic chemistry and the creation of novel compounds (Popova et al., 2017).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Properties
IUPAC Name |
5',6'-dimethoxyspiro[1,3-oxazolidine-5,3'-1H-indole]-2,2',4-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c1-18-7-3-5-6(4-8(7)19-2)13-9(15)12(5)10(16)14-11(17)20-12/h3-4H,1-2H3,(H,13,15)(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGJCPGRNJTBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3(C(=O)N2)C(=O)NC(=O)O3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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